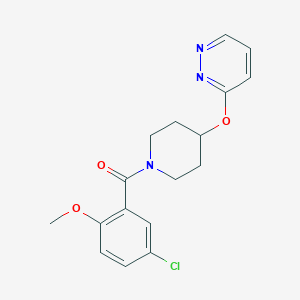

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)11-14(15)17(22)21-9-6-13(7-10-21)24-16-3-2-8-19-20-16/h2-5,8,11,13H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRXSNHIGKNBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridazin-3-yloxy group, and the final coupling with the 5-chloro-2-methoxyphenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

Substitution: The chloro group on the phenyl ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Overview

The compound (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the chloro and methoxy groups along with the piperidine and pyridazine moieties, contribute to its diverse biological activities.

Medicinal Chemistry Applications

The primary applications of this compound lie in its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

- Antimicrobial Activity : The presence of the chloro and methoxy groups is indicative of potential antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For instance, compounds with similar piperidine and pyridazine structures have demonstrated activity against several cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Synthetic Routes

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves multiple steps:

- Formation of Sulfonamide Intermediate : The reaction begins with 5-chloro-2-methoxybenzenesulfonyl chloride reacting with an appropriate amine.

- Coupling with Pyridazine Derivative : This intermediate is coupled with a pyridazine derivative containing the piperidine moiety, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .

Case Studies

Several studies have highlighted the efficacy of compounds similar to (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone:

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperidinyl/pyrrolidinyl methanones, which are explored for diverse pharmacological activities. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Methoxy vs. Chloro vs. Trifluoromethyl: While both are electron-withdrawing, trifluoromethyl (CAS 1311278-51-9) offers stronger electronegativity, which may enhance target affinity but also metabolic resistance .

Heterocyclic Moieties: Pyridazine (Target) vs. Pyrimidine (w3): Pyridazine’s two adjacent nitrogen atoms create a unique electron-deficient core, favoring interactions with proton-rich binding pockets. Pyrimidine derivatives (e.g., w3) with triazole substituents may prioritize stability over reactivity . Piperidine vs. Piperazine: Piperidine’s lower basicity compared to piperazine (CAS 892708-02-0) could reduce nonspecific binding to off-target receptors .

Biological Implications :

- The pyridazin-3-yloxy group in the target compound is rare in drug discovery, suggesting unexplored therapeutic niches. In contrast, pyrazole- and triazole-containing analogs (e.g., CAS 1093657-24-9, w3) are more common in kinase inhibitors due to their planar geometries .

Research Findings and Limitations

- Structural Activity Relationships (SAR) : Substitution at the phenyl ring (e.g., methoxy, chloro) and heterocyclic choice (pyridazine, pyrazole) are critical for modulating physicochemical properties. However, empirical data on binding affinities or pharmacokinetics for the target compound are absent in the provided evidence, necessitating further in vitro/in vivo studies.

- Toxicity Considerations : Compounds with multiple halogens (e.g., CAS 1311278-51-9) may face higher toxicity risks compared to the target compound’s single chloro substituent .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse sources and research findings.

Chemical Structure and Properties

The compound can be characterized by its distinct molecular structure, which features a chloro-methoxyphenyl group linked to a pyridazin-3-yloxy-piperidine moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of heteroatoms and functional groups.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing piperidine and pyridazine moieties have been studied for their anticancer properties. For instance, derivatives have shown efficacy in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The presence of the piperidine ring is often associated with antibacterial properties. Studies have demonstrated that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting that (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone may also possess similar effects .

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been noted, which is relevant for therapeutic strategies against neurodegenerative diseases .

Synthesis and Case Studies

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:

- Formation of the piperidine core : Utilizing appropriate reagents to construct the piperidine framework.

- Introduction of the pyridazine moiety : Employing coupling reactions to integrate the pyridazine unit.

- Final assembly : Combining the chloro-methoxyphenyl group with the piperidine-pyridazine structure through methanone formation.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological profile of similar compounds, revealing promising results:

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone?

- Answer: Synthesis typically involves coupling a 5-chloro-2-methoxyphenyl fragment with a 4-(pyridazin-3-yloxy)piperidine moiety via a methanone linkage. Key steps include:

- Nucleophilic substitution to introduce the pyridazin-3-yloxy group onto the piperidine ring .

- Coupling reactions (e.g., using carbodiimide-based reagents) to form the methanone bridge .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Optimization: Reaction temperature (often 60–80°C), solvent choice (e.g., DCM or THF), and catalyst selection (e.g., DMAP) significantly influence yield and purity .

Q. How is the structural identity of this compound confirmed in academic research?

- Answer: Structural confirmation relies on:

- NMR spectroscopy: H and C NMR to verify substituent positions and connectivity .

- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): Provides absolute stereochemical data, as demonstrated for structurally related compounds .

Q. What are the common chemical reactions involving this compound’s functional groups?

- Answer: Reactivity is dictated by:

- Pyridazine ring: Susceptible to nucleophilic aromatic substitution (e.g., Cl replacement) under acidic/basic conditions .

- Piperidine oxygen: May undergo alkylation or acylation .

- Methoxyphenyl group: Demethylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs) based on the pyridazine and piperidine motifs .

- Molecular dynamics (MD): Simulate binding stability in physiological conditions (e.g., solvation models) .

- SAR analysis: Compare with analogs (e.g., fluorophenyl or methylthiazole derivatives) to identify critical substituents for activity .

Q. What methodologies resolve contradictions in pharmacological data across studies?

- Answer: Discrepancies (e.g., varying IC values) are addressed via:

- Standardized assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Metabolic stability tests: Assess cytochrome P450 interactions to rule out false negatives/positives .

- Crystallographic data: Validate target binding modes, as seen in pyrazolone derivative studies .

Q. How does the methoxy group influence pharmacokinetic properties?

- Answer: The 2-methoxy group:

- Enhances lipophilicity: Increases membrane permeability, measured via logP assays (predicted logP ~2.8) .

- Affects metabolic stability: Susceptible to hepatic demethylation, requiring prodrug strategies for in vivo applications .

- Modulates receptor binding: Steric and electronic effects alter affinity, as shown in fluorophenyl-methoxy analogs .

Q. What experimental designs are used to assess this compound’s selectivity against off-target proteins?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.